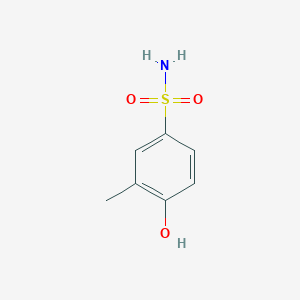

4-Hydroxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-hydroxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHOWVWWGHBTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Hydroxy-3-methoxybenzylamine Hydrochloride (Analogous Amine)

A well-documented method involves the reduction of 4-hydroxy-3-methoxybenzene formoxime using ammonium formate in the presence of a palladium on carbon (Pd/C) catalyst under mild conditions. The reaction proceeds in methanol solvent at atmospheric pressure and 20-30 °C, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. This method achieves over 99% purity and yields exceeding 90%, with melting points consistent with literature values (~219 °C).

| Parameter | Conditions/Values |

|---|---|

| Starting material | 4-hydroxy-3-methoxybenzene formoxime |

| Reducing agent | Anhydrous ammonium formate |

| Catalyst | 5-10 wt% Pd/C |

| Solvent | Methanol |

| Reaction temperature | 20-30 °C |

| Pressure | Atmospheric |

| Reaction time | 2-3 hours |

| Acidification agent | 25-30 wt% hydrochloric acid |

| Yield | >90% |

| Purity (HPLC) | >99% |

| Melting point | 219-220 °C |

Note: This method emphasizes safety, simplicity, and suitability for industrial production due to mild conditions and high yield.

Preparation of 4-Hydroxy-3-methoxyacetophenone (Related Phenolic Ketone)

Another related compound, 4-hydroxy-3-methoxyacetophenone, is prepared via Fries rearrangement of acetyl guaiacol in phosphorus oxychloride. Characterization includes melting point 115-117 °C and detailed NMR and mass spectrometry data confirming structure.

Hypothetical Adaptation to this compound

Given the structural similarity, the preparation of this compound could be envisaged by:

- Starting from 4-hydroxy-3-methylbenzenesulfonyl chloride , prepared by sulfonation of 4-hydroxy-3-methylbenzene.

- Conversion of sulfonyl chloride to sulfonamide by reaction with ammonia or an amine under controlled conditions.

Alternatively:

- Direct sulfonation of this compound precursor compounds under acidic conditions.

- Catalytic hydrogenation or reduction steps analogous to those used in amine derivatives might be adapted for sulfonamide formation.

Summary Table of Preparation Parameters (Based on Analogous Methods)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Sulfuric acid or chlorosulfonic acid | Introduces sulfonyl group |

| Formation of sulfonyl chloride | Reaction with PCl5 or SOCl2 | Intermediate for sulfonamide synthesis |

| Amination | Ammonia or amine in solvent | Forms sulfonamide group |

| Catalytic reduction (if needed) | Pd/C catalyst, ammonium formate, methanol, 20-30 °C | For amine analogs; may inform sulfonamide prep |

| Acidification | HCl aqueous solution | Precipitates hydrochloride salts |

Research Findings and Industrial Relevance

- The Pd/C catalyzed reduction method under atmospheric pressure is notable for its high yield, purity, and safety, making it industrially attractive for related compounds.

- The use of mild conditions avoids the need for high-pressure hydrogenation equipment, reducing operational hazards and costs.

- Purity levels exceeding 99% and yields above 90% demonstrate the efficacy of catalytic reduction combined with acidification for producing high-quality amine derivatives, which may be extrapolated to sulfonamide synthesis with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

4-Hydroxy-3-methylbenzenesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the production of more complex molecules, facilitating the development of new compounds with desired properties. The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form corresponding quinones.

- Reduction : The sulfonamide group can be reduced to yield amines.

- Substitution : The hydroxyl group can be substituted with other functional groups under appropriate conditions.

These reactions are essential for creating derivatives that may have enhanced biological activities or improved physical properties.

Biology

In biological research, this compound has been studied for its enzyme inhibition capabilities. It acts as a competitive antagonist to p-aminobenzoic acid (PABA) in folic acid synthesis, which is critical for bacterial DNA replication. By inhibiting this pathway, the compound exhibits potential antimicrobial properties, making it valuable in developing new antibiotics.

Biochemical Properties

The compound interacts with several enzymes, notably carbonic anhydrase IX, which is involved in pH regulation within cells. Inhibition of this enzyme can lead to apoptosis in cancer cells due to disrupted cellular homeostasis and altered gene expression.

Medicine

This compound is under investigation for its therapeutic properties :

- Anticancer Activity : Its ability to inhibit carbonic anhydrase IX makes it a candidate for targeting cancer cells that thrive in acidic environments.

- Antimicrobial Activity : The compound's mechanism of action against bacterial growth positions it as a potential lead for new antimicrobial agents.

Research continues to explore its efficacy and safety profiles in clinical settings, particularly regarding its pharmacokinetics and bioavailability.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to serve as an intermediate in synthesizing various colorants.

- Other Industrial Chemicals : The compound's reactivity makes it suitable for producing other functional materials used in different applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

Research focused on the effects of this compound on cancer cell lines revealed that the compound induced apoptosis through the inhibition of carbonic anhydrase IX. This finding supports further exploration into its use as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectral characteristics:

Table 2: Selected Physicochemical Data

*Inferred from analogous compounds in .

- Solubility Trends : The hydroxyl and sulfonamide groups enhance water solubility, but bulky substituents (e.g., phenylurea) reduce it due to increased hydrophobicity. Chlorine atoms (electron-withdrawing) further decrease solubility .

- Thermal Stability : Higher melting points correlate with crystalline packing efficiency, influenced by hydrogen bonding (e.g., urea derivatives) .

Biological Activity

(2-Methoxyquinolin-3-yl)methanol is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

(2-Methoxyquinolin-3-yl)methanol can be represented by the following chemical structure:

This compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (2-Methoxyquinolin-3-yl)methanol against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.241 |

| Escherichia coli | 0.604 |

| Candida albicans | 1.208 |

These results suggest that (2-Methoxyquinolin-3-yl)methanol exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of (2-Methoxyquinolin-3-yl)methanol has been investigated through various in vitro assays. In a study focused on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), it was found that the compound inhibits cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.050 |

| HeLa | 0.075 |

The compound was shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and reactive oxygen species generation .

The mechanism by which (2-Methoxyquinolin-3-yl)methanol exerts its biological effects is multifaceted. It is believed to interfere with tubulin polymerization, which is crucial for mitosis in cancer cells. This disruption leads to cell cycle arrest at the G2/M phase, ultimately resulting in programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including (2-Methoxyquinolin-3-yl)methanol, demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Cancer Research : In preclinical trials, (2-Methoxyquinolin-3-yl)methanol showed promising results in reducing tumor size in xenograft models, indicating its potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonation of 3-methylphenol (m-cresol) using sulfur trioxide or chlorosulfonic acid under controlled temperature (40–60°C) to ensure regioselectivity . Post-sulfonation, the intermediate is treated with ammonia or ammonium acetate to form the sulfonamide moiety. Solvent choice (e.g., acetonitrile for polar aprotic conditions) and stoichiometric ratios are critical to minimize side products like iminomethyl derivatives . Purification via recrystallization or column chromatography is recommended, with yields typically ranging from 60–80% depending on reaction optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl (-OH) proton appears as a broad singlet near δ 10.5 ppm, while the methyl group at position 3 resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns consistent with substituent positions .

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch), 1330–1160 cm⁻¹ (asymmetric/symmetric S=O stretches), and 1250 cm⁻¹ (C-N stretch) confirm functional groups .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 187.21 (calculated for C₇H₉NO₃S) and fragmentation patterns (e.g., loss of -SO₂NH₂) validate the structure .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is sparingly soluble in water (≤5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation at pH < 2 (acidic hydrolysis of sulfonamide) or > 10 (base-catalyzed deprotonation of hydroxyl group). Storage at 2–8°C in inert atmospheres (N₂/Ar) is recommended to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) reveals bond lengths (e.g., S-O ≈ 1.43 Å) and angles, confirming the sulfonamide group’s tetrahedral geometry . Hydrogen bonding between the hydroxyl and sulfonamide oxygen (O-H⋯O) stabilizes the crystal lattice, as observed in related structures . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrostatic potential surfaces, aiding in understanding reactivity .

Q. What strategies mitigate contradictions in biological activity data for sulfonamide derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) to distinguish therapeutic windows.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. halogen groups) on bioactivity. For example, electron-withdrawing groups may enhance antimicrobial potency but reduce solubility .

- Off-Target Screening : Employ high-throughput assays (e.g., kinase panels) to identify non-specific interactions that could explain cytotoxicity .

Q. How can reaction pathways leading to byproducts (e.g., iminomethyl derivatives) during synthesis be controlled?

- Methodological Answer : Competing reactions between sulfonyl chloride and aldehyde groups (in intermediates) can be minimized by:

- Sequential Reaction Steps : Protect the aldehyde with acetal groups before sulfonation .

- Catalytic Bases : Use ammonium acetate to simultaneously neutralize HCl (from sulfonyl chloride) and catalyze cyclization, reducing side reactions .

- In Situ Monitoring : HPLC or TLC at intermediate stages ensures early detection of impurities .

Q. What advanced analytical methods validate the compound’s role in enzyme inhibition (e.g., carbonic anhydrase)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry between the sulfonamide and enzyme active sites.

- X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to identify key interactions (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- Kinetic Analysis : Determines inhibition mechanism (competitive/uncompetitive) via Lineweaver-Burk plots .

Data Reliability and Reproducibility

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) for precise melting point determination, as impurities broaden the range .

- Cross-Validation : Compare NMR data with PubChem or crystallographic databases (e.g., CCDC) to confirm shifts .

- Interlaboratory Collaboration : Share raw spectral files (e.g., JCAMP-DX format) for peer validation .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261, P271).

- Waste Disposal : Neutralize acidic/basic residues before disposing via approved chemical waste channels (P501) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.